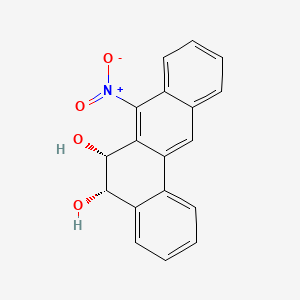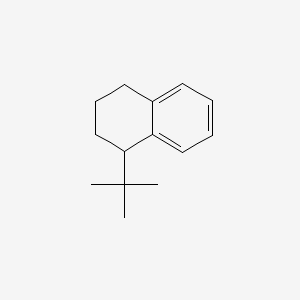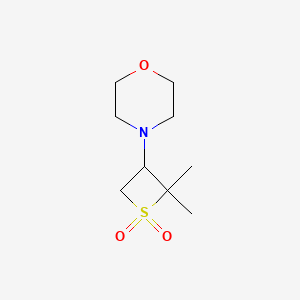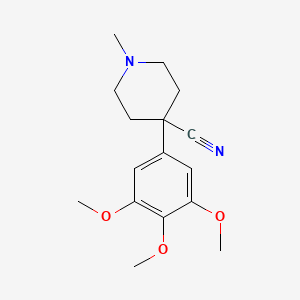
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a benzene ring fused to an anthracene moiety, with additional hydroxyl and nitro functional groups. The cis- configuration indicates the specific spatial arrangement of the substituents around the dihydroxy and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- typically involves multi-step organic reactions. One common approach is the nitration of Benz(a)anthracene, followed by reduction and subsequent hydroxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The final hydroxylation step often employs reagents like osmium tetroxide or potassium permanganate under controlled conditions to ensure the cis- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain the purity and yield of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-5,6-quinone.
Reduction: Formation of benz(a)anthracene-5,6-diol, 5,6-dihydro-7-amino-, cis-.
Substitution: Formation of halogenated derivatives of benz(a)anthracene.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- involves its interaction with cellular components. The compound can intercalate into DNA, leading to mutations and potentially causing carcinogenesis. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, disrupting normal cellular functions. The hydroxyl groups facilitate the formation of reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dichloro-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dibromo-
Uniqueness
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The cis- configuration also influences its interaction with biological molecules, making it a valuable compound for studying structure-activity relationships.
Propiedades
Número CAS |
119056-55-2 |
|---|---|
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(5S,6R)-7-nitro-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H13NO4/c20-17-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)16(19(22)23)15(14)18(17)21/h1-9,17-18,20-21H/t17-,18+/m0/s1 |
Clave InChI |
IZWSVQWHIHCZNY-ZWKOTPCHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4[C@@H]([C@@H](C3=C2[N+](=O)[O-])O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(C(C3=C2[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)






![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)



